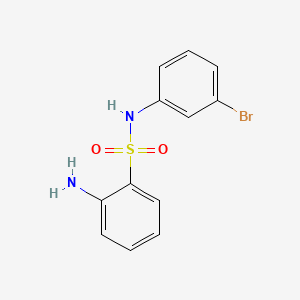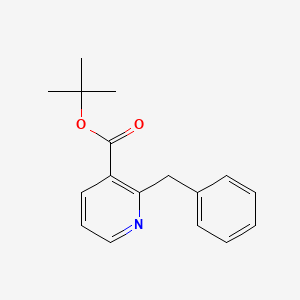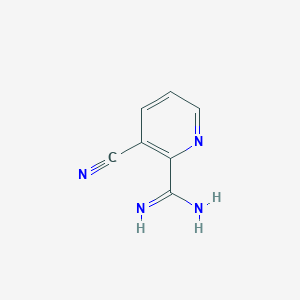
2,3-Dibromo-5-(4-chlorophenyl)thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dibromo-5-(4-chlorophenyl)thiophene: is an organic compound with the following chemical formula:
C10H5Br2ClS
(Molecular weight: 352.47 g/mol). It belongs to the class of thiophenes, which are heterocyclic aromatic compounds containing a five-membered ring with sulfur as one of the ring atoms .Métodos De Preparación
Synthetic Routes:: The compound can be synthesized from thiophene as a starting material. Here’s a two-step synthetic route:
Preparation of 2,3,5-Tribromothiophene (1):
Industrial Production Methods:: Information on industrial-scale production methods for this specific compound is limited. it is likely that similar synthetic routes are employed in larger-scale processes.
Análisis De Reacciones Químicas
Reactions::
Halogenation: The compound readily undergoes halogenation reactions due to the presence of bromine and chlorine atoms. These reactions involve substitution of hydrogen atoms with halogens.
Cross-Coupling Reactions: 2,3-Dibromo-5-(4-chlorophenyl)thiophene can participate in Suzuki–Miyaura coupling reactions, where it reacts with aryl or vinyl boron reagents to form carbon-carbon bonds.
Bromine (Br2): Used for halogenation.
Aryl or Vinyl Boron Reagents: Employed in cross-coupling reactions.
Major Products:: The major products depend on the specific reaction conditions and reagents used. In Suzuki–Miyaura coupling, the product would be the coupled aryl or vinyl compound.
Aplicaciones Científicas De Investigación
This compound finds applications in various scientific fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its interactions with biological targets.
Medicine: Potential use in drug discovery.
Industry: As a precursor for materials or specialty chemicals.
Mecanismo De Acción
The exact mechanism by which 2,3-Dibromo-5-(4-chlorophenyl)thiophene exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.
Comparación Con Compuestos Similares
While detailed information on similar compounds is not provided here, researchers often compare this compound with related thiophenes to understand its unique properties and applications.
Propiedades
Fórmula molecular |
C10H5Br2ClS |
|---|---|
Peso molecular |
352.47 g/mol |
Nombre IUPAC |
2,3-dibromo-5-(4-chlorophenyl)thiophene |
InChI |
InChI=1S/C10H5Br2ClS/c11-8-5-9(14-10(8)12)6-1-3-7(13)4-2-6/h1-5H |
Clave InChI |
NQFNXBVIBPZLKP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=CC(=C(S2)Br)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


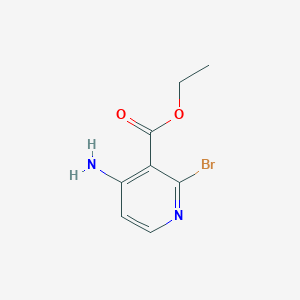
![{1-methyl-1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine](/img/structure/B13027787.png)
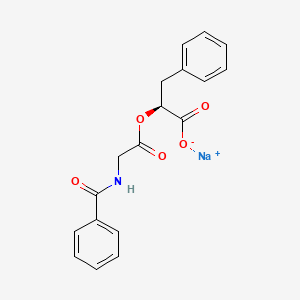
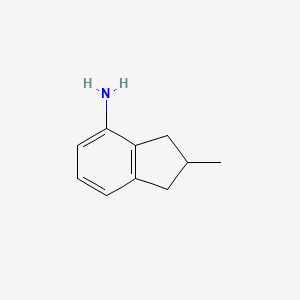
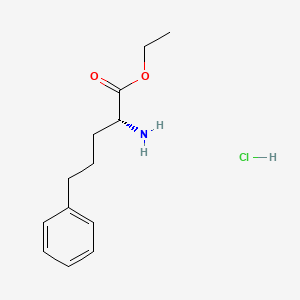
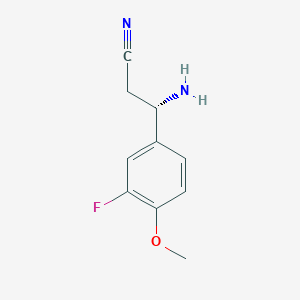
![2-Hydroxy-11H-benzo[A]carbazole-3-carbohydrazide](/img/structure/B13027838.png)


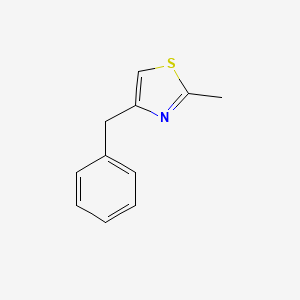
![2-chloro-N-methoxy-N-methyl-5-[(2S,3S,4R,5R,6R)-3,4,5-tris(benzyloxy)-6-[(benzyloxy)methyl]oxan-2-yl]benzamide](/img/structure/B13027867.png)
